An In-depth Technical Guide to Ethyl 2-(3-cyanooxetan-3-yl)acetate: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to Ethyl 2-(3-cyanooxetan-3-yl)acetate: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Emerging Prominence of Oxetanes in Medicinal Chemistry
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the relentless pursuit of novel molecular architectures that can confer improved pharmacological profiles upon drug candidates. Among the more recent entrants into the mainstream medicinal chemist's toolkit is the oxetane ring system.[1][2] This four-membered cyclic ether, once considered a niche and potentially unstable moiety, has garnered significant attention for its unique ability to modulate key physicochemical properties.[3][4] Its incorporation into molecular scaffolds can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of proximal functional groups.[4][5] Ethyl 2-(3-cyanooxetan-3-yl)acetate, the subject of this guide, represents a strategic building block that combines the advantageous properties of the oxetane ring with the synthetic versatility of the cyano and ester functionalities, positioning it as a valuable asset in contemporary drug discovery programs.
Molecular Structure and Physicochemical Properties
Ethyl 2-(3-cyanooxetan-3-yl)acetate is a fine chemical intermediate characterized by a 3,3-disubstituted oxetane core. This substitution pattern is particularly noteworthy as it can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to enhanced drug-like properties.[3]
Structural Characterization
The molecular structure of ethyl 2-(3-cyanooxetan-3-yl)acetate is depicted below:
Caption: Molecular Structure of Ethyl 2-(3-cyanooxetan-3-yl)acetate.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 1050611-00-1 | [6] |
| Molecular Formula | C₈H₁₁NO₃ | [6] |
| Molecular Weight | 169.18 g/mol | [6] |
| IUPAC Name | ethyl 2-(3-cyanooxetan-3-yl)acetate | [6] |
| Physical Form | Liquid | [6] |
| Purity | Typically ≥98% | [6] |
| Storage Temperature | 4°C | [6] |
Synthesis and Manufacturing
While specific, detailed public-domain synthetic procedures for ethyl 2-(3-cyanooxetan-3-yl)acetate are not extensively documented in peer-reviewed literature, its synthesis can be logically deduced from established organic chemistry principles and related transformations involving oxetanes and cyanoacetates.[1][4] A plausible and efficient synthetic strategy involves the alkylation of a 3-cyanooxetane precursor.
Proposed Synthetic Pathway
A likely synthetic route commences with the nucleophilic substitution of a suitable 3-cyanooxetane derivative. The key transformation would be the alkylation of the carbanion generated from a precursor like 3-cyano-3-oxetaneacetonitrile or the direct alkylation of a metallated 3-cyanooxetane with an ethyl haloacetate. A more direct and commonly employed method for analogous compounds is the alkylation of a substrate bearing an acidic proton with ethyl bromoacetate.[7][8]
Caption: Proposed synthetic workflow for ethyl 2-(3-cyanooxetan-3-yl)acetate.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on analogous chemical transformations.[8]
Materials:
-
3-Cyano-3-hydroxyoxetane (or a suitable precursor)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl bromoacetate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Anion Formation: A solution of 3-cyano-3-hydroxyoxetane (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of NaH at 0°C under a nitrogen atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, or until hydrogen evolution ceases.
-
Alkylation: The reaction mixture is cooled back to 0°C, and a solution of ethyl bromoacetate (1.1 equivalents) in anhydrous THF is added dropwise. The reaction is then stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until completion.
-
Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-(3-cyanooxetan-3-yl)acetate.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the ethyl group and the protons of the oxetane ring and the methylene bridge.
-
Ethyl group: A triplet at approximately 1.2-1.3 ppm (3H, -CH₃) and a quartet at around 4.1-4.2 ppm (2H, -OCH₂-).[4]
-
Oxetane ring protons: The four protons on the oxetane ring are diastereotopic and are expected to appear as a set of multiplets, likely in the range of 4.5-5.0 ppm.
-
Methylene bridge: The protons of the -CH₂- group adjacent to the oxetane ring and the ester carbonyl will likely appear as a singlet at approximately 2.7-2.9 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon skeleton.
-
Ethyl group: Signals at approximately 14 ppm (-CH₃) and 61 ppm (-OCH₂-).[10]
-
Ester carbonyl: A characteristic peak in the downfield region, around 170 ppm.[10]
-
Nitrile carbon: A signal in the range of 115-120 ppm.[10]
-
Oxetane ring carbons: The CH₂ carbons of the oxetane ring are expected to resonate around 75-80 ppm, and the quaternary carbon at the 3-position would appear in a similar or slightly downfield region.
-
Methylene bridge: The carbon of the -CH₂- group is anticipated to be in the 35-40 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the nitrile and ester functional groups.
-
C≡N stretch: A sharp, medium-intensity absorption band in the region of 2240-2260 cm⁻¹.
-
C=O stretch (ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.[11]
-
C-O stretch (ester and oxetane): Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.[11]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak (M⁺) at m/z = 169.18. Fragmentation patterns would likely involve the loss of the ethoxy group (-OEt, m/z = 45), the ethyl group (-CH₂CH₃, m/z = 29), and cleavage of the oxetane ring.
Chemical Reactivity and Synthetic Utility
The reactivity of ethyl 2-(3-cyanooxetan-3-yl)acetate is governed by its three key functional groups: the oxetane ring, the nitrile group, and the ethyl ester. This trifecta of functionality provides a rich platform for a variety of chemical transformations.
Reactions of the Oxetane Ring
The oxetane ring, while more stable than an epoxide, is susceptible to ring-opening reactions under certain conditions, particularly with strong nucleophiles or under acidic catalysis. This reactivity can be harnessed for the introduction of further diversity.
-
Acid-catalyzed ring-opening: In the presence of strong acids, the oxetane oxygen can be protonated, activating the ring for nucleophilic attack, leading to 1,3-difunctionalized products.
-
Nucleophilic ring-opening: Strong nucleophiles can attack one of the methylene carbons of the oxetane ring, leading to its opening.
Transformations of the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide, respectively.
-
Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄).[9]
-
Addition of organometallic reagents: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis.
Chemistry of the Ethyl Ester
The ethyl ester functionality can undergo standard ester transformations.
-
Hydrolysis (Saponification): Basic hydrolysis will yield the corresponding carboxylate salt, which can be protonated to the carboxylic acid.
-
Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the ethoxy group.
-
Amidation: Reaction with amines can form the corresponding amides.
-
Reduction: Strong reducing agents like LiAlH₄ will reduce the ester to the corresponding primary alcohol.
Caption: Key chemical transformations of ethyl 2-(3-cyanooxetan-3-yl)acetate.
Applications in Drug Discovery and Development
The strategic incorporation of the oxetane motif is a modern approach to fine-tune the properties of drug candidates.[5] Ethyl 2-(3-cyanooxetan-3-yl)acetate serves as a valuable building block for introducing this desirable scaffold.
Role as a Bioisostere
The 3,3-disubstituted oxetane core can act as a polar and metabolically stable replacement for gem-dimethyl groups, which are often sites of metabolic oxidation.[3] This substitution can block metabolic pathways and improve the pharmacokinetic profile of a drug candidate. It can also serve as a carbonyl isostere, maintaining similar hydrogen bonding capabilities but with improved metabolic stability.[3]
Modulation of Physicochemical Properties
-
Solubility: The inherent polarity of the oxetane ring can significantly enhance the aqueous solubility of a molecule, a critical factor for oral bioavailability.[4]
-
Lipophilicity: Replacing lipophilic groups like gem-dimethyl with an oxetane can reduce the overall lipophilicity (LogP/LogD) of a compound, which can be beneficial for reducing off-target effects and improving the safety profile.[4]
-
Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities, leading to an extended half-life of the drug.[3]
Safety and Handling
Ethyl 2-(3-cyanooxetan-3-yl)acetate should be handled with the appropriate precautions for a laboratory chemical.
-
Hazard Statements: H302 (Harmful if swallowed).[6]
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P330 (Rinse mouth), P501 (Dispose of contents/container to an approved waste disposal plant).[6]
-
Personal Protective Equipment (PPE): It is recommended to use safety glasses, chemical-resistant gloves, and a lab coat when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
Ethyl 2-(3-cyanooxetan-3-yl)acetate is a strategically designed chemical building block that offers medicinal chemists a powerful tool for the synthesis of novel drug candidates with potentially superior pharmacological properties. Its unique combination of a property-enhancing oxetane core and synthetically versatile cyano and ester functionalities makes it a highly valuable intermediate. As the demand for more sophisticated and effective therapeutics continues to grow, the utility of such well-designed molecular scaffolds is poised to become increasingly critical in the successful discovery and development of new medicines.
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